![molecular formula C7H6BrN3 B15248851 6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-3-nitropyridine with methylamine, followed by cyclization under acidic conditions . Another approach involves the use of phase transfer catalysis, where 5-bromopyridine-2,3-diamine reacts with benzaldehyde to form the imidazo[4,5-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation/Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various biological pathways, including GABA receptors and kinase inhibitors.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor modulation due to its structural similarity to biologically active molecules.
Material Science: Its unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of GABA receptors, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it may inhibit certain kinases, thereby affecting cellular signaling pathways involved in cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
- 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
- 7-Bromo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the position of the bromine atom, which influences its reactivity and biological activity. Its structural framework allows for diverse chemical modifications, making it a versatile building block in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
6-bromo-2-methyl-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-4-10-5-2-7(8)9-3-6(5)11-4/h2-3H,1H3,(H,10,11) |
InChI Key |
SNASZDISVDMYNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NC=C2N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


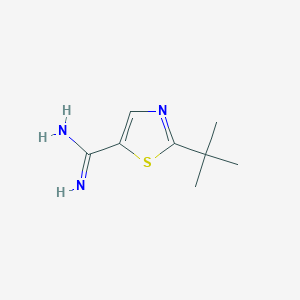
![2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate](/img/structure/B15248781.png)
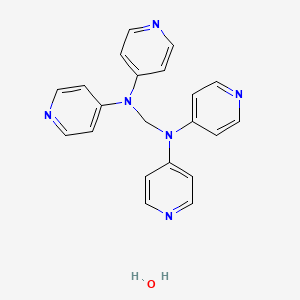
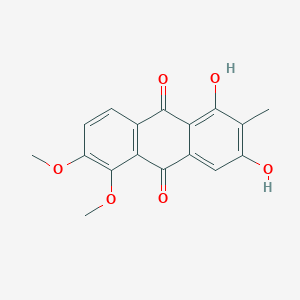


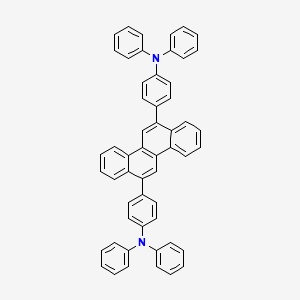

![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)



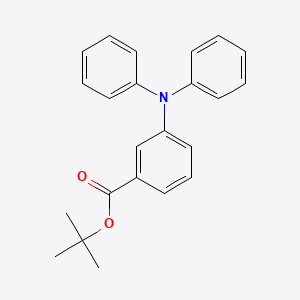
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
